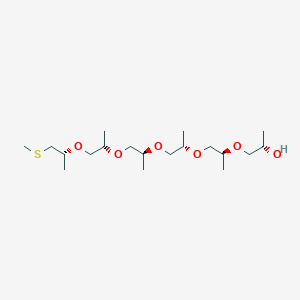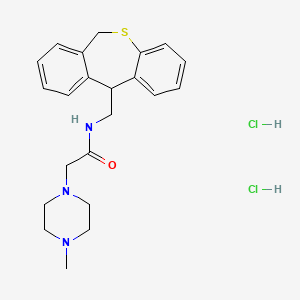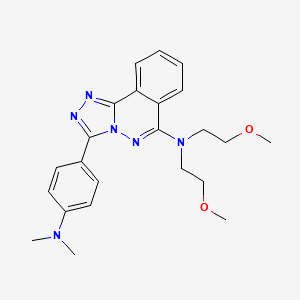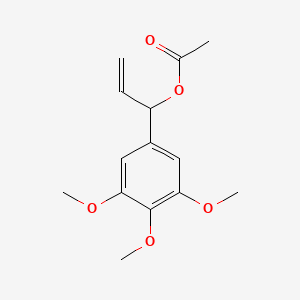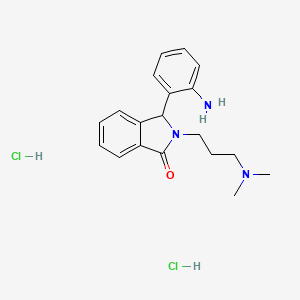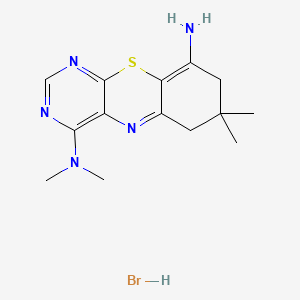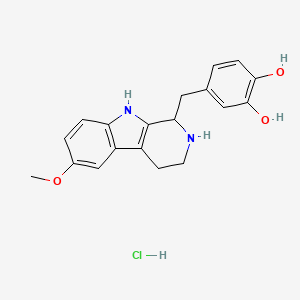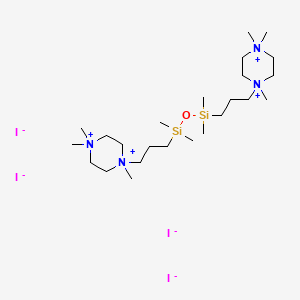
1,1'-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium tetraiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium tetraiodide is a complex organosilicon compound It is characterized by the presence of silicon atoms bonded to organic groups, which imparts unique properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium tetraiodide typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with appropriate organic reagents under controlled conditions. The reaction conditions often include the use of solvents such as dioxane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium tetraiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of substituted organosilicon compounds.
Scientific Research Applications
1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium tetraiodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding silicon’s role in biological systems.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium tetraiodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon atoms can form stable bonds with various biomolecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium dichloride
- 1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium dibromide
Uniqueness
1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium tetraiodide is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
84584-52-1 |
|---|---|
Molecular Formula |
C24H58I4N4OSi2 |
Molecular Weight |
982.5 g/mol |
IUPAC Name |
[dimethyl-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]silyl]oxy-dimethyl-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]silane;tetraiodide |
InChI |
InChI=1S/C24H58N4OSi2.4HI/c1-25(2)15-19-27(5,20-16-25)13-11-23-30(7,8)29-31(9,10)24-12-14-28(6)21-17-26(3,4)18-22-28;;;;/h11-24H2,1-10H3;4*1H/q+4;;;;/p-4 |
InChI Key |
XWAFTKOFJNXVKT-UHFFFAOYSA-J |
Canonical SMILES |
C[N+]1(CC[N+](CC1)(C)CCC[Si](C)(C)O[Si](C)(C)CCC[N+]2(CC[N+](CC2)(C)C)C)C.[I-].[I-].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


